Cas no 202586-58-1 (2-(5-Ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-4H-imidazol-4-one)

2-(5-Ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-4H-imidazol-4-one 化学的及び物理的性質
名前と識別子
-
- 2-?(5-?Ethyl-?3-?pyridinyl)?-?3,?5-?dihydro-?5-?methyl-?5-?(1-?methylethyl)?-4H-?imidazol-?4-?one
- 2-(5-Ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-4H-imidazol-4-one
- QNQGXMMSKHUSAN-UHFFFAOYSA-N
- 4H-Imidazol-4-one, 2-(5-ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-
- Imazethapyr Impurity 8
- 2-(5-Ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-4H-imidazol-4-one
-
- インチ: 1S/C14H19N3O/c1-5-10-6-11(8-15-7-10)12-16-13(18)14(4,17-12)9(2)3/h6-9H,5H2,1-4H3,(H,16,17,18)
- InChIKey: QNQGXMMSKHUSAN-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC(CC)=CN=C2)=NC(C)(C(C)C)C(=O)N1
2-(5-Ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-4H-imidazol-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E925925-250mg |
2-(5-Ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-4H-imidazol-4-one |
202586-58-1 | 250mg |
$ 1200.00 | 2023-09-07 | ||
TRC | E925925-25mg |
2-(5-Ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-4H-imidazol-4-one |
202586-58-1 | 25mg |
$207.00 | 2023-05-18 |
2-(5-Ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-4H-imidazol-4-one 関連文献
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
2-(5-Ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-4H-imidazol-4-oneに関する追加情報
Introduction to 2-(5-Ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-4H-imidazol-4-one (CAS No. 202586-58-1)
2-(5-Ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-4H-imidazol-4-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by its Chemical Abstracts Service (CAS) number 202586-58-1, belongs to the imidazole class of molecules, which are well-documented for their role in various pharmacological applications. The presence of multiple functional groups, including an ethyl-substituted pyridine ring and a tert-butyl group, contributes to its complex chemical behavior and makes it a subject of interest for medicinal chemists.
The structural framework of 2-(5-Ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-4H-imidazol-4-one incorporates several key features that are commonly associated with bioactive molecules. The imidazole core is a privileged scaffold in drug discovery, known for its ability to interact with biological targets such as enzymes and receptors. In particular, the 1-methyl substitution at the 5-position of the imidazole ring enhances its stability and binding affinity, making it a promising candidate for further exploration.
One of the most compelling aspects of this compound is its potential to serve as a lead molecule in the development of novel therapeutic agents. Recent studies have highlighted the importance of heterocyclic compounds in addressing unmet medical needs, and 2-(5-Ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-4H-imidazol-4-one exemplifies this trend. The ethyl group on the pyridine ring and the tert-butyl substituent at the 5-position contribute to its molecular flexibility, allowing it to adopt multiple conformations that may enhance its interaction with biological targets.
Current research in pharmaceutical chemistry emphasizes the need for innovative molecular architectures that can modulate biological pathways effectively. The unique combination of functional groups in 2-(5-Ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-4H-imidazol-4-one positions it as a valuable starting point for structure-based drug design. Computational modeling studies have suggested that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory and metabolic disorders.
The synthesis of 2-(5-Ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-4H-imidazol-4-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the desired heterocyclic core efficiently. These techniques not only streamline the synthetic process but also allow for the introduction of diverse substituents that can fine-tune the pharmacological properties of the compound.
Pharmacokinetic studies are crucial for evaluating the potential therapeutic value of any novel compound. Preliminary data on 2-(5-Ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-4H-imidazol-4-one indicate favorable solubility and metabolic stability, which are essential characteristics for drug candidates. Additionally, its predicted bioavailability suggests that it may be suitable for oral administration, expanding its therapeutic applications.
The role of computational chemistry in drug discovery cannot be overstated. Molecular docking simulations have been performed to investigate the binding interactions between 2-(5-Ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-4H-imidazol-4-one and target proteins. These studies have provided insights into its binding mode and affinity, guiding further modifications to enhance its potency and selectivity. The integration of experimental data with computational predictions has become a cornerstone of modern drug development strategies.
In conclusion, 2-(5-Ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-4H-imidazol-4-one (CAS No. 202586-58-1) represents a promising candidate for further pharmacological exploration. Its unique structural features and favorable pharmacokinetic properties make it an attractive scaffold for developing novel therapeutic agents. As research in heterocyclic chemistry continues to advance, compounds like this one are likely to play a pivotal role in addressing complex medical challenges.
202586-58-1 (2-(5-Ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-4H-imidazol-4-one) 関連製品
- 459426-22-3(Biotin-PEG4-NHS ester)
- 108468-00-4(1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene)
- 2012210-38-5(4-(2-chlorothiophen-3-yl)methyloxolan-3-ol)
- 139408-39-2(13(s)-hode-d4)
- 2287342-32-7(4-bromo-1-(2-cyclopropylethyl)-6-fluoro-1H-1,2,3-benzotriazole)
- 1696848-79-9(2,2-difluoro-1-(thiophen-3-yl)ethan-1-amine)
- 1361831-60-8(3',5'-Dichloro-4-fluoro-biphenyl-2-carbonyl chloride)
- 2680838-95-1(7-Bromo-3-acetamido-1-benzothiophene-2-carboxylic acid)
- 2418723-21-2(methyl 3-ethynyl-5-(fluorosulfonyl)oxy-2,4,6-trimethylbenzoate)
- 869081-06-1(8-(diethylamino)methyl-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one)




